1-(2-Chloro-4-(isopropylamino)pyrimidin-5-yl)ethan-1-one
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Overview
Description
1-(2-Chloro-4-(isopropylamino)pyrimidin-5-yl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-(isopropylamino)pyrimidin-5-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine derivatives.
Chlorination: Introduction of the chlorine atom at the 2-position of the pyrimidine ring can be done using chlorinating agents like phosphorus oxychloride (POCl3).
Amination: The isopropylamine group can be introduced via nucleophilic substitution using isopropylamine.
Acylation: The ethanone group can be introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-(isopropylamino)pyrimidin-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction can lead to the formation of alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution reactions could yield various substituted pyrimidines.
Scientific Research Applications
1-(2-Chloro-4-(isopropylamino)pyrimidin-5-yl)ethan-1-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules that interact with nucleic acids or enzymes.
Industry: Use in the production of agrochemicals, pharmaceuticals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-(isopropylamino)pyrimidin-5-yl)ethan-1-one would depend on its specific interactions with biological targets. It might interact with enzymes or nucleic acids, affecting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative with similar reactivity.
4-Isopropylaminopyrimidine: Another pyrimidine derivative with an isopropylamine group.
1-(2-Chloro-4-aminopyrimidin-5-yl)-ethanone: A closely related compound with an amino group instead of an isopropylamine group.
Uniqueness
1-(2-Chloro-4-(isopropylamino)pyrimidin-5-yl)ethan-1-one is unique due to the combination of its functional groups, which may confer specific reactivity and biological activity not seen in simpler or less substituted pyrimidines.
Properties
Molecular Formula |
C9H12ClN3O |
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Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-[2-chloro-4-(propan-2-ylamino)pyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C9H12ClN3O/c1-5(2)12-8-7(6(3)14)4-11-9(10)13-8/h4-5H,1-3H3,(H,11,12,13) |
InChI Key |
OHQHSADZXZDOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC=C1C(=O)C)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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